1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone is a synthetic compound featuring a benzodioxole-substituted pyrrolidine ring linked to a 4-hydroxyphenyl ethanone moiety. This structure combines aromatic, heterocyclic, and ketonic functionalities, making it a candidate for diverse pharmacological applications, including antimicrobial and receptor-modulating activities. Its synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and condensation, as observed in structurally related compounds .
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-16-4-1-13(2-5-16)9-19(22)20-8-7-15(11-20)14-3-6-17-18(10-14)24-12-23-17/h1-6,10,15,21H,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPWMHCGZCYDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
Coupling of the Benzo[d][1,3]dioxole and Pyrrolidine Units: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Introduction of the Hydroxyphenyl Group: The final step typically involves the Friedel-Crafts acylation of the coupled intermediate with a hydroxybenzene derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 3-(benzodioxol-5-yl)pyrrolidine and 4-hydroxyphenyl groups. Below is a comparative analysis with key analogues:
Pharmacological and Physicochemical Comparisons
- Antimicrobial Activity: The target compound’s pyrrolidine and benzodioxole groups are structurally analogous to pyrazole-ethanones (e.g., 6b, 6c in ), which exhibit antibacterial activity (IR: 1668–1670 cm⁻¹ for C=O stretching) .
- Receptor Binding: Thiazole-pyrrolidine derivatives () show dual orexin receptor antagonism (LC-HRMS: [M+H]⁺ = 467.1652), suggesting the target’s pyrrolidine-ethanone scaffold may also interact with neural receptors .
Research Findings and Data
Spectral Data (Representative Examples)
Biological Activity
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that combines a benzo[d][1,3]dioxole moiety with a pyrrolidine and a hydroxyphenyl group, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 301.35 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives containing benzo[d][1,3]dioxole structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is critical in the development of novel anticancer therapies.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may interact with key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). Studies have reported that phenolic compounds exhibit inhibitory effects on AChE, which is relevant for treating neurodegenerative diseases like Alzheimer's . The inhibition potency is often measured using IC50 values, with lower values indicating higher potency.
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | AChE | 22.13 ± 1.96 | |
| Compound B | CA I | 8.61 ± 0.90 | |
| Compound C | CA II | 8.76 ± 0.84 |
The proposed mechanism of action for the biological activity of this compound includes:
- Microtubule Interaction : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and disrupting mitotic spindle formation in cancer cells.
- Enzyme Interaction : The hydroxyphenyl group may enhance binding affinity to enzymes like AChE through hydrogen bonding and hydrophobic interactions .
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to this compound:
- Anticancer Study : In vitro studies demonstrated that a related benzo[d][1,3]dioxole derivative reduced cell viability in various cancer cell lines by inducing apoptosis via mitochondrial pathways.
- Neuroprotective Effects : Another study found that phenolic compounds with similar structures improved cognitive function in animal models by inhibiting AChE activity and enhancing cholinergic transmission .
Q & A
Q. What are the established synthetic routes for 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with coupling a benzo[d][1,3]dioxol-5-yl-pyrrolidine precursor with a 4-hydroxyphenyl ethanone derivative. Key steps include:
- Nucleophilic substitution : Reacting pyrrolidine derivatives with halogenated intermediates under reflux conditions (e.g., using dichloromethane or THF as solvents) .
- Catalytic cross-coupling : Employing palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for Suzuki-Miyaura coupling to attach aromatic groups .
- Purification : Silica gel chromatography and recrystallization are standard for isolating intermediates and final products. Characterization relies on ¹H/¹³C NMR for structural confirmation and HRMS for molecular mass verification .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
X-ray crystallography is the gold standard for structural elucidation. Single crystals are grown via slow evaporation of solvent-saturated solutions. Data collection uses Mo/Kα radiation, and structures are solved using SHELX software (e.g., SHELXL for refinement and SHELXS for direct methods). Key parameters include bond lengths (e.g., C-O in the dioxole ring: ~1.36 Å) and torsion angles to confirm stereochemistry .
Q. What in vitro assays are used for preliminary biological activity screening?
- Receptor binding assays : Competitive binding studies against dopamine (DAT) and serotonin (SERT) transporters using radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT) to measure IC₅₀ values .
- Cell viability assays : MTT or resazurin-based tests to assess cytotoxicity in cancer cell lines (e.g., HepG2 or HEK293) .
- Enzyme inhibition : Fluorometric assays targeting kinases or cytochrome P450 enzymes to evaluate metabolic stability .
Advanced Research Questions
Q. How can reaction yields and enantiomeric purity be optimized during synthesis?
- Chiral resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic catalysis (e.g., lipases) to enhance enantiomeric excess (ee) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% for coupling steps .
- DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify optimal conditions .
Q. How to resolve contradictions in reported biological activity data across structurally similar analogs?
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., replacing 4-hydroxyphenyl with 4-methoxyphenyl) and compare binding affinities. For example, fluorination at the pyrrolidine nitrogen increases DAT selectivity by 3-fold .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., electrophysiology vs. radioligand binding) to validate target engagement .
Q. What computational methods are used to predict the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., docking into the S1 pocket of the serotonin transporter) .
- MD simulations : GROMACS or AMBER to simulate binding stability over 100 ns trajectories, analyzing hydrogen bonding and hydrophobic interactions .
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. How to investigate metabolic pathways and toxicity in preclinical models?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-HRMS. For example, demethylation of the pyrrolidine ring is a major pathway .
- In vivo toxicity : Administer escalating doses in rodent models (e.g., Sprague-Dawley rats) and monitor biomarkers (ALT/AST for hepatotoxicity) .
- Reactive metabolite screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
